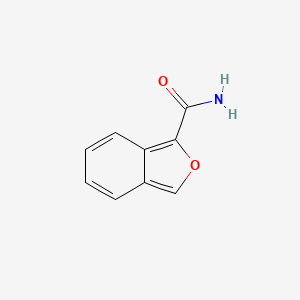
1-(3-(Ethylthio)propyl)pyrrolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Ethylthio)propyl)pyrrolidine-2-thione is a heterocyclic compound with a unique structure that includes a pyrrolidine ring and a thione groupIts molecular formula is C9H17NS2, and it has a molecular weight of 203.37 g/mol .
Métodos De Preparación
The synthesis of 1-(3-(Ethylthio)propyl)pyrrolidine-2-thione can be achieved through several routes. One common method involves the reaction of pyrrolidine derivatives with sulfur-containing reagents. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity.
Análisis De Reacciones Químicas
1-(3-(Ethylthio)propyl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(3-(Ethylthio)propyl)pyrrolidine-2-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-(Ethylthio)propyl)pyrrolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound’s thione group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
1-(3-(Ethylthio)propyl)pyrrolidine-2-thione can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share a similar pyrrolidine ring structure but differ in their functional groups. The presence of the ethylthio group in this compound makes it unique and may contribute to its distinct biological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.
Propiedades
Fórmula molecular |
C9H17NS2 |
|---|---|
Peso molecular |
203.4 g/mol |
Nombre IUPAC |
1-(3-ethylsulfanylpropyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C9H17NS2/c1-2-12-8-4-7-10-6-3-5-9(10)11/h2-8H2,1H3 |
Clave InChI |
KGVOWPWRLIUDOC-UHFFFAOYSA-N |
SMILES canónico |
CCSCCCN1CCCC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


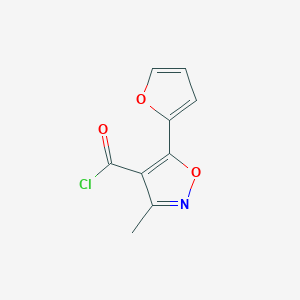


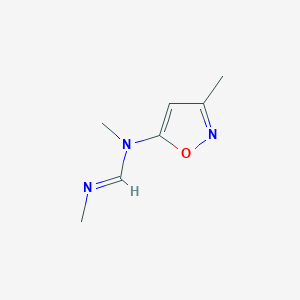
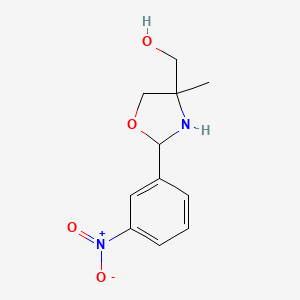

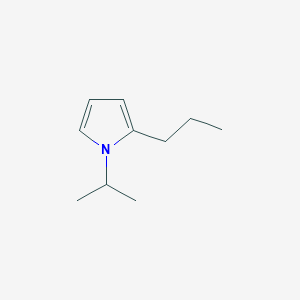
![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874740.png)
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)


![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
